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molecular formula C14H8ClF3N2O B1443018 1-(2-Chlorophenyl)-5-(furan-2-yl)-3-(trifluoromethyl)-1H-pyrazole CAS No. 437711-24-5

1-(2-Chlorophenyl)-5-(furan-2-yl)-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B1443018
M. Wt: 312.67 g/mol
InChI Key: NZEULIMFQVSHMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07998995B2

Procedure details

Into a 500 mL flask was weighed 25.0 g (139.6 mmol) of 2-chlorophenylhydrazine hydrochloride, 27.4 g (153 mmol) of 4,4,4-trifluoro-1-furan-2-yl-butane-1,3-dione, and 200 mL of acetic acid. The resulting solution was heated at 80° C. for 18 h then was cooled and was washed into a separatory funnel with 1.0 M NaOH and ethyl acetate. The ethyl acetate was separated, washed with 1.0 M NaOH, brine, dried (Na2SO4), and was concentrated in vacuo. The residue was filtered through a short column of silica gel affording 1-(2-chlorophenyl)-5-furan-2-yl-3-trifluoromethyl-1H-pyrazole as a brown oil, yield: 37.31 g (85%); MS (ES): 313 [M+H]+.
Name
2-chlorophenylhydrazine hydrochloride
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
27.4 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH:9][NH2:10].[F:11][C:12]([F:24])([F:23])[C:13](=O)[CH2:14][C:15]([C:17]1[O:18][CH:19]=[CH:20][CH:21]=1)=O>C(O)(=O)C>[Cl:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[C:15]([C:17]2[O:18][CH:19]=[CH:20][CH:21]=2)=[CH:14][C:13]([C:12]([F:24])([F:11])[F:23])=[N:10]1 |f:0.1|

Inputs

Step One
Name
2-chlorophenylhydrazine hydrochloride
Quantity
25 g
Type
reactant
Smiles
Cl.ClC1=C(C=CC=C1)NN
Step Two
Name
Quantity
27.4 g
Type
reactant
Smiles
FC(C(CC(=O)C=1OC=CC1)=O)(F)F
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500 mL flask was weighed
TEMPERATURE
Type
TEMPERATURE
Details
then was cooled
WASH
Type
WASH
Details
was washed into a separatory funnel with 1.0 M NaOH and ethyl acetate
CUSTOM
Type
CUSTOM
Details
The ethyl acetate was separated
WASH
Type
WASH
Details
washed with 1.0 M NaOH, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
The residue was filtered through a short column of silica gel

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)N1N=C(C=C1C=1OC=CC1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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